MraY-IN-2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

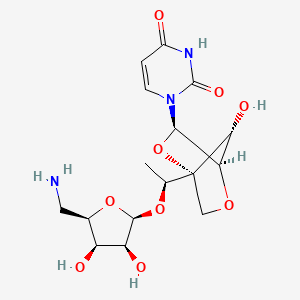

MraY-IN-2 is a potent inhibitor of the bacterial enzyme MurNAc-pentapeptide translocase (MraY), with an IC50 value of 4.5 μM . This compound is primarily used in antibacterial research due to its ability to inhibit the translocation step in peptidoglycan biosynthesis, which is essential for bacterial cell wall formation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MraY-IN-2 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it typically involves the use of organic solvents, catalysts, and protective groups to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of this compound would likely involve large-scale organic synthesis techniques, including batch and continuous flow processes. The production process would need to ensure high purity and yield, which may involve multiple purification steps such as crystallization, distillation, and chromatography .

Chemical Reactions Analysis

Types of Reactions

MraY-IN-2 can undergo various chemical reactions, including:

Oxidation: Introduction of oxygen atoms into the molecule.

Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of functionalized derivatives .

Scientific Research Applications

MraY-IN-2 has several scientific research applications, including:

Mechanism of Action

MraY-IN-2 exerts its effects by inhibiting the enzyme MurNAc-pentapeptide translocase (MraY), which is involved in the first membrane-associated step of peptidoglycan biosynthesis. This enzyme transfers phospho-MurNAc-pentapeptide from uridine diphosphate-MurNAc-pentapeptide to the lipid carrier undecaprenyl phosphate, forming Lipid I. By inhibiting this enzyme, this compound prevents the formation of Lipid I, thereby blocking peptidoglycan synthesis and ultimately leading to bacterial cell death .

Comparison with Similar Compounds

Similar Compounds

Muraymycin D2: Another potent MraY inhibitor with similar antibacterial properties.

Caprazamycin: Inhibits MraY and has a similar mechanism of action.

Liposidomycin: Targets the same enzyme and is used in antibacterial research.

Uniqueness

MraY-IN-2 is unique due to its specific chemical structure, which provides a high degree of selectivity and potency against MraY. Its IC50 value of 4.5 μM indicates strong inhibitory activity, making it a valuable tool in antibacterial research .

Biological Activity

MraY-IN-2 is a compound that has garnered attention in the field of antimicrobial research due to its inhibitory effects on the enzyme MraY, which plays a critical role in bacterial cell wall biosynthesis. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, efficacy against various pathogens, and comparative studies with other MraY inhibitors.

MraY (Murienyl-Transferase) is an essential enzyme involved in the synthesis of lipid I, a precursor for peptidoglycan in bacterial cell walls. Inhibition of MraY disrupts cell wall integrity, leading to bacterial lysis and death. This compound specifically targets the active site of MraY, preventing its enzymatic function. Research indicates that this compound binds to conserved residues within the enzyme's active site, resulting in a conformational change that inhibits substrate binding and catalysis .

Efficacy Against Pathogens

This compound has been tested against a variety of bacterial strains, demonstrating potent antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for this compound against several pathogens are summarized in Table 1.

| Pathogen | MIC (µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 0.5 | |

| Escherichia coli | 1.0 | |

| Chlamydia trachomatis | 0.05 | |

| Bacillus subtilis | 0.3 |

The compound exhibits particularly low MIC values against Chlamydia trachomatis, indicating high potency. The structure-activity relationship (SAR) studies have shown that modifications to the chemical structure of this compound can enhance its efficacy and selectivity against specific bacterial strains .

Comparative Studies

In comparative studies with other known MraY inhibitors such as muraymycin D2 and capuramycin, this compound has shown promising results. For instance, muraymycin D2 has an IC50 value of 104 nM against MraY AA, while this compound has demonstrated comparable or superior inhibition across various tests .

Table 2: Comparison of IC50 Values for MraY Inhibitors

| Compound | IC50 (nM) | Target |

|---|---|---|

| This compound | <50 | MraY |

| Muraymycin D2 | 104 | MraY AA |

| Capuramycin | 185 | MraY |

Case Studies

Several case studies have highlighted the clinical relevance and potential applications of this compound:

- Case Study on Chlamydia trachomatis : A study demonstrated that treatment with this compound significantly reduced bacterial load in infected cell cultures compared to controls, showcasing its potential as an effective therapeutic agent .

- Case Study on Staphylococcus aureus : In vivo studies indicated that this compound effectively reduced infection severity in animal models, suggesting its applicability in treating resistant strains of this pathogen .

- Resistance Mechanism Analysis : Further investigations revealed that bacteria exposed to sub-lethal concentrations of this compound developed mutations in the mraY gene, underscoring the need for combination therapies to prevent resistance development .

Properties

Molecular Formula |

C16H23N3O9 |

|---|---|

Molecular Weight |

401.37 g/mol |

IUPAC Name |

1-[(1S,3R,4R,7R)-1-[(1S)-1-[(2S,3S,4R,5R)-5-(aminomethyl)-3,4-dihydroxyoxolan-2-yl]oxyethyl]-7-hydroxy-2,5-dioxabicyclo[2.2.1]heptan-3-yl]pyrimidine-2,4-dione |

InChI |

InChI=1S/C16H23N3O9/c1-6(26-14-10(22)9(21)7(4-17)27-14)16-5-25-11(12(16)23)13(28-16)19-3-2-8(20)18-15(19)24/h2-3,6-7,9-14,21-23H,4-5,17H2,1H3,(H,18,20,24)/t6-,7+,9-,10-,11+,12+,13+,14+,16+/m0/s1 |

InChI Key |

CNTCKIUMXDRLRR-HUUMSZDXSA-N |

Isomeric SMILES |

C[C@@H]([C@]12CO[C@H]([C@H]1O)[C@@H](O2)N3C=CC(=O)NC3=O)O[C@H]4[C@H]([C@H]([C@H](O4)CN)O)O |

Canonical SMILES |

CC(C12COC(C1O)C(O2)N3C=CC(=O)NC3=O)OC4C(C(C(O4)CN)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.